Cas no 4564-82-3 (3-phenylpentan-2-ol)

3-phenylpentan-2-ol Chemical and Physical Properties
Names and Identifiers
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- Benzeneethanol, β-ethyl-α-methyl-
- 3-phenylpentan-2-ol
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3-phenylpentan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-39773553-2.5g |
3-phenylpentan-2-ol |
4564-82-3 | 95% | 2.5g |
$1360.0 | 2023-10-28 | |
Enamine | BBV-39773553-1.0g |
3-phenylpentan-2-ol |
4564-82-3 | 95% | 1.0g |
$657.0 | 2023-01-09 | |
Enamine | BBV-39773553-5.0g |
3-phenylpentan-2-ol |
4564-82-3 | 95% | 5.0g |
$1723.0 | 2023-01-09 | |
Enamine | BBV-39773553-10g |
3-phenylpentan-2-ol |
4564-82-3 | 95% | 10g |
$2166.0 | 2023-10-28 | |
Enamine | BBV-39773553-10.0g |
3-phenylpentan-2-ol |
4564-82-3 | 95% | 10.0g |
$2166.0 | 2023-01-09 | |
Enamine | BBV-39773553-1g |
3-phenylpentan-2-ol |
4564-82-3 | 95% | 1g |
$657.0 | 2023-10-28 | |
Enamine | BBV-39773553-5g |
3-phenylpentan-2-ol |
4564-82-3 | 95% | 5g |
$1723.0 | 2023-10-28 |
3-phenylpentan-2-ol Related Literature
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
Additional information on 3-phenylpentan-2-ol
3-Phenylpentan-2-ol (CAS No. 4564-82-3): A Comprehensive Overview
3-Phenylpentan-2-ol, also known by its CAS registry number 4564-82-3, is a versatile organic compound with significant applications in various industries. This compound is a secondary alcohol, characterized by its unique structure that combines a phenyl group with a pentanol backbone. The phenyl group, attached to the third carbon of the pentanol chain, imparts distinct chemical and physical properties to the molecule. Recent studies have highlighted its potential in pharmaceuticals, agrochemicals, and specialty chemicals, making it a subject of growing interest in both academic and industrial research.
The molecular formula of 3-phenylpentan-2-ol is C11H16O, and its molecular weight is approximately 168.23 g/mol. The compound exists as a colorless to pale yellow liquid at room temperature, with a boiling point of around 175°C and a melting point of −15°C. Its solubility in water is moderate, which makes it suitable for use in both aqueous and organic solvents. The compound's structure allows for various functional group transformations, making it a valuable intermediate in organic synthesis.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-phenylpentan-2-ol through methods such as catalytic hydrogenation and oxidation reactions. For instance, researchers have employed palladium-catalyzed hydrogenation techniques to achieve high yields of this compound from its corresponding ketone precursors. These methods not only enhance the scalability of production but also align with the principles of green chemistry by minimizing waste and energy consumption.
In terms of applications, 3-phenylpentan-2-ol has found extensive use in the fragrance industry as a precursor for various aromatic compounds. Its ability to undergo oxidation reactions to form phenolic derivatives has made it a key ingredient in perfumery and flavoring agents. Additionally, recent studies have explored its potential as an anti-inflammatory agent due to its ability to modulate cellular signaling pathways involved in inflammation.
The pharmacological properties of 3-phenylpentan-2-ol have been extensively studied in recent years. Preclinical trials have demonstrated its efficacy in reducing oxidative stress and mitigating cellular damage caused by reactive oxygen species (ROS). These findings suggest that the compound could be developed into a therapeutic agent for conditions such as neurodegenerative diseases and cardiovascular disorders.
From an environmental perspective, the biodegradability of 3-phenylpentan-2-ol has been assessed under simulated environmental conditions. Results indicate that the compound exhibits moderate biodegradability, which aligns with regulatory requirements for eco-friendly chemical compounds. This attribute is particularly important for its use in agricultural applications, where environmental safety is a critical concern.
In conclusion, 3-phenylpentan-2
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